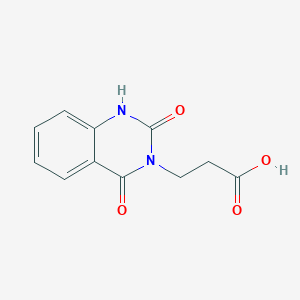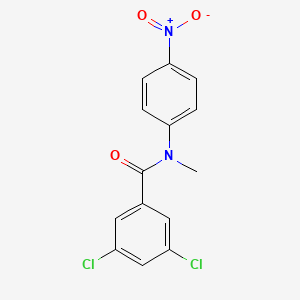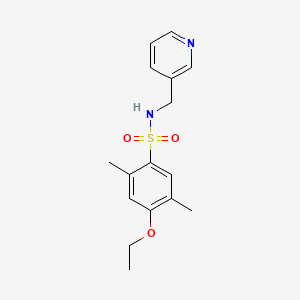![molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8](/img/structure/B2717347.png)
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is a chemical compound with the CAS Number: 940477-91-8. It has a molecular weight of 292.33 and its IUPAC name is 5-[4-(butyrylamino)anilino]-5-oxopentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21). This code provides a specific representation of the molecular structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid:
Proteomics Research
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is widely used in proteomics research. This compound can be utilized as a reagent for the modification and labeling of proteins, aiding in the identification and quantification of proteins in complex biological samples . Its ability to interact with specific amino acid residues makes it valuable for studying protein structure and function.
Enzyme Inhibition Studies
This compound is also employed in enzyme inhibition studies. Researchers use it to investigate the inhibitory effects on various enzymes, which can provide insights into enzyme mechanisms and potential therapeutic targets . By understanding how this compound interacts with enzymes, scientists can develop new inhibitors for diseases where enzyme activity is dysregulated.
Drug Development
In the field of drug development, 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid serves as a lead compound for the synthesis of new pharmaceuticals . Its structure can be modified to enhance its pharmacological properties, making it a starting point for the development of drugs targeting specific diseases.
Chemical Biology
Chemical biology applications include the use of this compound to study biological processes at the molecular level . It can be used to probe the interactions between small molecules and biological macromolecules, helping to elucidate the mechanisms of action of various biological pathways.
Bioconjugation Techniques
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is utilized in bioconjugation techniques, where it is conjugated to biomolecules such as antibodies, peptides, or nucleic acids . This allows for the creation of bioconjugates that can be used in diagnostic assays, imaging, and targeted drug delivery systems.
Metabolic Pathway Analysis
Researchers use this compound to study metabolic pathways by tracing its incorporation into metabolic intermediates . This helps in understanding the flow of metabolites through various biochemical pathways and can provide insights into metabolic disorders and potential therapeutic interventions.
Cell Signaling Studies
In cell signaling studies, 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is used to investigate the modulation of signaling pathways . By examining how this compound affects cell signaling, researchers can identify new targets for therapeutic intervention in diseases where signaling pathways are altered.
Structural Biology
Finally, this compound is valuable in structural biology for the study of protein-ligand interactions . It can be used in crystallography and other structural techniques to determine the binding sites and conformational changes in proteins upon ligand binding.
Safety and Hazards
properties
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

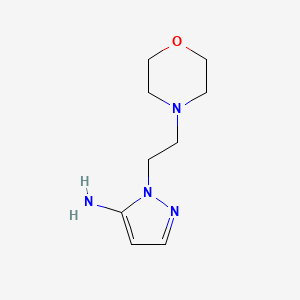
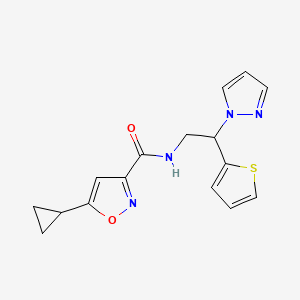

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)
![N-(4-chlorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
